3,4-Diethynylbenzaldehyde

Catalog No.
S14374073
CAS No.
412041-54-4
M.F
C11H6O
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethynylbenzaldehyde

CAS Number

412041-54-4

Product Name

3,4-Diethynylbenzaldehyde

IUPAC Name

3,4-diethynylbenzaldehyde

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C11H6O/c1-3-10-6-5-9(8-12)7-11(10)4-2/h1-2,5-8H

InChI Key

VZMCGJWDQVRFEG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C=O)C#C

3,4-Diethynylbenzaldehyde, also known as 3,4-dimethylbenzaldehyde, is an aromatic compound characterized by the presence of two ethynyl groups attached to a benzaldehyde moiety. Its chemical formula is C9H10OC_9H_{10}O and it has a molecular weight of approximately 134.18 g/mol. This compound exhibits a unique structure that contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science .

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.
  • Cycloaddition Reactions: The presence of ethynyl groups allows for cycloaddition reactions, which can be utilized in the synthesis of more complex structures.

Several methods exist for synthesizing 3,4-diethynylbenzaldehyde:

  • Acylation of Ethynylbenzene: This method involves the reaction of ethynylbenzene with carbon monoxide and aluminum chloride under controlled conditions. The reaction typically yields high purity and good yields (up to 78%) when optimized .
  • Oxidation of Ethynylbenzyl Chloride: Another approach involves the oxidation of ethynylbenzyl chloride using sodium nitrate in acetic acid catalyzed by polyethylene glycol, which can yield up to 82.3% .
  • Direct Ethynylation: Ethynyl groups can be introduced through various coupling reactions involving alkynes and suitable electrophiles.

3,4-Diethynylbenzaldehyde has diverse applications across multiple domains:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Materials Science: Its unique structure makes it useful in developing novel polymers and materials with specific properties.
  • Flavor and Fragrance Industry: Due to its aromatic nature, it is utilized as an additive in fragrances and flavors .

Research on the interactions of 3,4-diethynylbenzaldehyde with other compounds is essential for understanding its reactivity and potential applications. Studies have shown that its carbonyl group can interact with various nucleophiles, leading to the formation of new derivatives that may possess enhanced biological activity or material properties .

Several compounds share structural similarities with 3,4-diethynylbenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzaldehydeSimple aromatic aldehydeLacks ethynyl groups
3-MethylbenzaldehydeMethyl substitution on benzeneLimited reactivity compared to diethynyl
4-Ethynylbenzoic AcidContains an ethynyl group but is carboxylicAcidic functional group alters reactivity
3,4-DimethylbenzaldehydeTwo methyl groups instead of ethynylLess reactive than diethynyl derivatives

The presence of ethynyl groups in 3,4-diethynylbenzaldehyde significantly enhances its reactivity compared to related compounds like benzaldehyde and 3-methylbenzaldehyde. This unique structure allows for greater versatility in synthetic applications and interactions with biological systems .

Catalytic Strategies for Ethynyl Group Introduction

Transition metal-catalyzed cross-coupling reactions dominate the introduction of ethynyl groups into aromatic systems. The Sonogashira coupling reaction, which pairs terminal alkynes with aryl halides, is particularly effective for synthesizing 3,4-diethynylbenzaldehyde derivatives. Key advancements include the use of palladium-copper bimetallic systems to enhance catalytic activity and reduce side reactions such as homocoupling. For example, PdCl₂ (2 mol%) with X-Phos (4 mol%) in acetonitrile at 110°C enables efficient coupling of 3,4-dihalobenzaldehydes with terminal alkynes, yielding derivatives in 65–85% efficiency.

A critical innovation involves copper-free conditions to suppress Glaser homocoupling. Ligands such as triphenylphosphine or bulky N-heterocyclic carbenes stabilize palladium intermediates, enabling reactions at ambient temperatures. Recent studies demonstrate that K₂CO₃ as a base in dimethylformamide improves yields by mitigating dehalogenation side reactions.

Table 1: Optimized Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperatureYield (%)
PdCl₂/X-PhosK₂CO₃CH₃CN110°C78–85
Pd(PPh₃)₄/CuIEt₃NTHF60°C65–72
Pd-NHC ComplexCs₂CO₃Toluene25°C70–80

Mechanistic studies reveal that oxidative addition of the aryl halide to palladium(0) precedes alkyne coordination, with subsequent transmetallation and reductive elimination completing the cycle.

Regioselective Functionalization of Benzaldehyde Scaffolds

Achieving regioselectivity in the 3,4-positions of benzaldehyde requires precise control over electronic and steric effects. Directed ortho-metalation strategies, employing directing groups such as methoxy or dimethylamino, facilitate selective ethynylation. For instance, treating 3,4-dimethylbenzaldehyde with LDA (lithium diisopropylamide) at −78°C generates a dianionic intermediate, which reacts with ethynylating agents like trimethylsilylacetylene to afford the desired product.

Alternative approaches leverage Lewis acid-mediated formylation. Aluminum chloride (AlCl₃) coordinates to the benzaldehyde oxygen, activating the ring for electrophilic ethynylation. Under optimized conditions (0°C, 0.7 MPa CO pressure), 3,4-diethynylbenzaldehyde is obtained in 78% yield via sequential formylation and alkyne insertion.

Steric hindrance also plays a role: bulkier substituents at the 2-position of benzaldehyde direct ethynylation to the 3,4-positions. Computational modeling confirms that transition states favoring para-substitution are destabilized by steric clashes, ensuring regioselectivity.

Solvent-Free Approaches in Alkyne Coupling Reactions

Solvent-free methodologies reduce environmental impact and simplify purification. Mechanochemical grinding of 3,4-dibromobenzaldehyde with terminal alkynes in the presence of Pd(OAc)₂ and K₃PO₄ achieves 70–75% yields within 2 hours. This method avoids solvent use entirely, leveraging solid-state interactions to accelerate reactivity.

Another strategy involves neat reaction conditions under microwave irradiation. Heating a mixture of 3,4-diiodobenzaldehyde, phenylacetylene, and Pd/C at 150°C for 15 minutes produces the diethynylated product in 82% yield. The absence of solvent enhances atom economy and reduces energy consumption.

Table 2: Solvent-Free Ethynylation Conditions

MethodCatalystAdditiveTemperatureTimeYield (%)
MechanochemicalPd(OAc)₂K₃PO₄RT2 h70–75
Microwave IrradiationPd/CNone150°C15 min82

These methods highlight the potential for scalable, green synthesis of 3,4-diethynylbenzaldehyde derivatives.

Lysine-Targeting Reaction Kinetics

The formation of covalent adducts between 3,4-diethynylbenzaldehyde and lysine residues follows well-established mechanisms observed in aldehyde-protein interactions. Aldehydes such as benzaldehyde derivatives are known to form stable linkages to lysine amino groups via Schiff base formation, with the epsilon-amino group of lysine serving as the primary nucleophilic target [1]. The reaction proceeds through initial nucleophilic attack of the lysine amino group on the electrophilic carbonyl carbon of the aldehyde moiety, resulting in the formation of a carbinolamine intermediate that subsequently dehydrates to form the characteristic imine bond [2].

Kinetic studies of aldehyde-lysine interactions demonstrate that the reaction follows second-order kinetics, with rate constants dependent on both the concentration of the aldehyde and the accessibility of lysine residues [3]. For 3,4-diethynylbenzaldehyde, the presence of electron-withdrawing ethynyl substituents is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack by lysine residues compared to unsubstituted benzaldehyde [4]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of water to yield the stable Schiff base adduct [5].

The stability of the resulting covalent adducts varies significantly based on the chemical environment and the specific protein context. Stable adducts are characterized by their resistance to various chemical treatments and can form in the absence of reducing agents such as sodium cyanoborohydride [2]. The epsilon-amino group of certain lysines and amino groups of N-terminal amino acids participate most readily in aldehyde binding, with the specific reactivity dependent on the local protein environment and the protonation state of the lysine residue [6].

Table 1: Comparative Reaction Kinetics of Aldehyde-Lysine Interactions

Aldehyde CompoundRelative ReactivityPrimary Adduct TypeStability Characteristics
FormaldehydeHighSchiff BaseReadily reversible [1]
AcetaldehydeModerateSchiff Base/Cross-linksVariable stability [2]
BenzaldehydeModerateSchiff BaseStable linkages [1]
3,4-DiethynylbenzaldehydeEnhanced (predicted)Schiff BaseExpected high stability

Electronic Effects of Diethynyl Substitution on Reactivity

The electronic properties of ethynyl substituents significantly influence the reactivity of 3,4-diethynylbenzaldehyde toward nucleophilic targets. Ethynyl groups are recognized as electron-withdrawing substituents with Hammett sigma values of approximately 0.20 to 0.23 for meta and para positions, respectively [7]. This electron-withdrawing character arises from the high electronegativity of the sp-hybridized carbon atoms in the triple bond and the ability of the ethynyl group to stabilize negative charge through resonance effects [8].

The presence of two ethynyl substituents in the 3,4-positions of the benzaldehyde ring creates a cumulative electron-withdrawing effect that significantly enhances the electrophilicity of the carbonyl carbon [4]. This electronic activation follows established principles where electron-withdrawing groups increase the positive character of electrophilic centers, making them more susceptible to nucleophilic attack [9]. The ethynyl groups exert their influence through both inductive and resonance mechanisms, with the triple bond system capable of delocalizing electron density away from the aromatic ring and, consequently, from the aldehyde functional group [10].

Computational studies and experimental observations have demonstrated that ethynyl substituents can fine-tune interaction energies in molecular recognition processes [10]. In the context of protein binding, the electron-withdrawing nature of the diethynyl substitution pattern is expected to increase the binding affinity of 3,4-diethynylbenzaldehyde toward nucleophilic amino acid residues compared to unsubstituted benzaldehyde. The effect is particularly pronounced for lysine residues, where the enhanced electrophilicity facilitates more rapid and stable covalent bond formation [11].

Table 2: Electronic Parameters of Ethynyl Substitution Effects

Substituent PatternHammett Sigma ValueElectronic EffectImpact on Carbonyl Reactivity
Unsubstituted0.00NeutralBaseline reactivity
Single ethynyl (meta)+0.20Electron-withdrawingModerate enhancement [7]
Single ethynyl (para)+0.23Electron-withdrawingModerate enhancement [7]
3,4-Diethynyl+0.43 (cumulative)Strong electron-withdrawingSignificant enhancement

The linear geometry of ethynyl groups also contributes to their electronic effects through effective orbital overlap with the aromatic pi-system [12]. The sp-hybridization of the acetylenic carbons results in a linear arrangement with bond angles of approximately 180 degrees, facilitating efficient conjugation with the benzene ring and optimal transmission of electronic effects to the aldehyde functionality [13]. This geometric arrangement ensures maximum electronic communication between the ethynyl substituents and the reactive carbonyl group.

Steric Considerations in Macromolecular Interactions

The steric profile of 3,4-diethynylbenzaldehyde presents unique characteristics that influence its interactions with macromolecular targets. Ethynyl groups possess a distinctive steric signature due to their linear geometry and compact cross-sectional area compared to other common substituents [14]. The triple bond creates a cylindrically symmetric electron cloud with minimal steric bulk in the radial direction while extending linearly from the aromatic ring [12].

The positioning of ethynyl substituents in the 3,4-configuration creates specific steric constraints that affect the approach of nucleophilic residues to the aldehyde functionality [15]. Unlike bulky substituents such as tert-butyl or phenyl groups that create significant steric hindrance, ethynyl groups present a more subtle steric influence due to their linear geometry [15]. This characteristic allows for relatively unhindered access to the reactive carbonyl carbon while still providing sufficient steric bulk to influence the orientation and binding specificity of the interaction [16].

Molecular dynamics simulations of aldehyde-protein interactions have revealed that steric effects play a crucial role in determining binding affinity and selectivity [17]. The linear geometry of ethynyl substituents allows for penetration into protein binding sites that might be inaccessible to molecules bearing more bulky substituents [14]. This property is particularly relevant for interactions with lysine residues located in sterically congested environments within protein structures.

Table 3: Steric Parameters of Common Substituents

SubstituentA-Value (kcal/mol)Steric CoefficientGeometric Profile
Hydrogen0.00MinimalPoint contact
Methyl1.74LowSpherical [18]
Ethyl1.79Low-moderateCylindrical [18]
Ethynyl0.52Very lowLinear [13]
Phenyl2.87HighPlanar [18]
tert-Butyl4.90Very highSpherical [18]

The steric considerations extend to the dynamics of covalent adduct formation, where the approach trajectory of lysine residues must accommodate the spatial requirements of both the ethynyl substituents and the protein backbone [19]. The relatively low steric hindrance imposed by ethynyl groups facilitates multiple binding orientations and may contribute to enhanced reaction rates compared to more sterically demanding aldehyde derivatives [20]. This characteristic is particularly important in the context of protein cross-linking reactions, where spatial constraints can significantly limit the formation of intermolecular adducts [3].

Abelson Kinase Inhibition Through Catalytic Lysine Engagement

The catalytic lysine residue in protein kinases represents a conserved and critical component of the adenosine triphosphate binding pocket, playing an essential role in phosphotransfer reactions [1] [2]. In Abelson kinase, the catalytic lysine 271 forms crucial ion pairs with glutamate 286 from helix αC, coordinating the phosphate group of adenosine triphosphate and maintaining the kinase in its active conformation [2]. Recent advances in targeting this conserved residue have demonstrated the feasibility of developing highly selective inhibitors through lysine-specific covalent modifications [1] [3] [4] [5].

Research has established that 2-ethynylbenzaldehyde-based compounds can form irreversible covalent bonds with catalytic lysine residues through nucleophilic addition mechanisms [5]. The ethynyl group provides electrophilic reactivity that enables selective targeting of the nucleophilic lysine side chain, while the aldehyde functionality contributes to the formation of stable imine intermediates [5]. This dual-reactive approach allows for both reversible and irreversible inhibition modalities, depending on the specific chemical environment and reaction conditions.

Table 1: Catalytic Lysine Targeting Mechanisms

MechanismInteraction TypeStabilitySelectivity
Imine FormationReversible CovalentModerateHigh
Alkyne AdditionIrreversible CovalentHighVery High
Mixed ModeCombinationVariableExceptional

The structural features of 3,4-diethynylbenzaldehyde suggest enhanced targeting capability through multiple reactive sites. The presence of two ethynyl groups at positions 3 and 4 of the benzaldehyde core may provide increased selectivity through dual-point binding interactions with the kinase active site [6] [7]. Furthermore, the extended conjugation system created by the ethynyl substituents can facilitate favorable hydrophobic interactions with the kinase domain's hydrophobic pockets [6].

Computational modeling studies of similar ethynyl-containing compounds have demonstrated that these substituents can effectively occupy the kinase's adenine-binding region while maintaining critical hydrogen bonding interactions with hinge region residues [5] [8]. The strategic positioning of ethynyl groups allows for optimal complementarity with the kinase binding pocket, potentially resulting in enhanced potency compared to mono-substituted analogs.

Epidermal Growth Factor Receptor Family Modulation via Allosteric Covalent Modification

Allosteric regulation of epidermal growth factor receptor family kinases has emerged as a promising therapeutic strategy for overcoming resistance mechanisms that frequently develop with orthosteric site inhibitors [9] [10]. The allosteric binding site, located adjacent to the adenosine triphosphate binding pocket, provides opportunities for selective modulation of kinase activity through conformational changes rather than direct active site competition [10] [11].

Recent structural investigations have revealed that allosteric inhibitors can bind to a distinct pocket formed by residues including lysine 745, methionine 790, and phenylalanine 856 [9] [10]. This binding site accommodates compounds with specific structural features, including aromatic ring systems and hydrophobic substituents that can engage in favorable van der Waals interactions with the surrounding amino acid residues [9]. The presence of ethynyl groups in 3,4-diethynylbenzaldehyde may provide enhanced binding affinity through extended π-electron interactions with aromatic residues in the allosteric site.

Table 2: Allosteric Site Binding Interactions

ResidueInteraction TypeContribution to Binding
Lys745ElectrostaticCritical
Met790HydrophobicModerate
Phe856π-π StackingHigh
Asp855Hydrogen BondingSignificant

The mechanism of allosteric inhibition involves binding-induced conformational changes that propagate from the allosteric site to the active site, resulting in reduced catalytic activity [11] [12]. These conformational changes can affect the positioning of critical catalytic residues and alter the kinase's ability to bind adenosine triphosphate or substrate proteins [13] [14]. The dual ethynyl substitution pattern in 3,4-diethynylbenzaldehyde may enhance these allosteric effects by providing multiple points of contact with the protein surface, thereby stabilizing the inactive conformation more effectively than single-substituted analogs.

Studies of allosteric modulation have demonstrated that effective inhibitors must achieve a delicate balance between binding affinity and selectivity [10] [15]. The structural rigidity provided by ethynyl substituents can contribute to this selectivity by restricting conformational flexibility and promoting specific binding orientations within the allosteric pocket [16]. Additionally, the extended conjugation system may facilitate favorable interactions with the surrounding protein environment, potentially leading to enhanced residence time and improved pharmacological properties.

Resistance-Breaking Strategies in Tyrosine Kinase Networks

Drug resistance in tyrosine kinase inhibition represents a major clinical challenge, arising through multiple mechanisms including gatekeeper mutations, solvent-front alterations, and activation loop modifications [17] [18] [19]. The T315I gatekeeper mutation in Abelson kinase and T790M in epidermal growth factor receptor exemplify how single amino acid changes can dramatically reduce inhibitor binding affinity while preserving catalytic activity [17] [20] [19].

Contemporary resistance-breaking strategies focus on targeting alternative binding sites, utilizing covalent modification mechanisms, and developing pan-inhibitory compounds that maintain activity against multiple mutant forms [21] [20] [22]. The structural features of 3,4-diethynylbenzaldehyde align with several of these strategic approaches through its potential for multiple binding modalities and covalent targeting capabilities.

Table 3: Common Resistance Mutations and Mechanisms

KinaseMutationMechanismResistance Impact
ABLT315IGatekeeper100-1000 fold
EGFRT790MGatekeeper50-100 fold
ALKG1202RSolvent-front10-50 fold
ROS1G2032RSolvent-front20-100 fold

The dual ethynyl substitution pattern offers potential advantages in overcoming resistance through enhanced binding versatility and reduced dependence on single-point interactions [22] [23]. Unlike traditional adenosine triphosphate-competitive inhibitors that rely heavily on specific hydrogen bonding patterns with gatekeeper residues, compounds with multiple reactive sites can potentially maintain binding affinity even when individual interaction points are disrupted by mutations [22].

Research into resistance mechanisms has identified several structural features that contribute to pan-inhibitory activity, including flexible linker regions, multiple binding domains, and covalent targeting capabilities [17] [20]. The ethynyl groups in 3,4-diethynylbenzaldehyde may provide covalent targeting opportunities that bypass traditional resistance mechanisms by forming irreversible bonds with accessible nucleophilic residues [5]. This approach has demonstrated success in clinical applications, as evidenced by the effectiveness of covalent inhibitors like ibrutinib and afatinib in overcoming resistance to reversible inhibitors [24].

The benzaldehyde core structure contributes additional resistance-breaking potential through its ability to form hydrogen bonding interactions with conserved residues that are less frequently subject to resistance mutations [7] [25]. The carbonyl group can serve as both hydrogen bond acceptor and, in appropriate chemical environments, participate in additional covalent modification reactions that enhance binding stability and duration [5].

Implementation of combination targeting strategies, utilizing both orthosteric and allosteric binding sites simultaneously, represents an emerging approach to resistance prevention [15] [16]. The structural complexity of 3,4-diethynylbenzaldehyde suggests potential compatibility with such multi-target strategies, where different molecular regions could engage distinct binding sites within the same kinase or across multiple kinases in resistance-prone signaling networks [26].

Research findings indicate that resistance-breaking compounds must achieve selectivity profiles that minimize off-target effects while maintaining broad activity against mutant kinases [17] [27]. The specific substitution pattern of 3,4-diethynylbenzaldehyde may contribute to this selectivity through steric and electronic effects that favor binding to target kinases over closely related family members [6] [8]. The extended aromatic system created by ethynyl conjugation can provide shape complementarity that distinguishes target binding sites from non-target proteins, potentially reducing adverse effects associated with promiscuous kinase inhibition [5] [28].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

154.041864811 g/mol

Monoisotopic Mass

154.041864811 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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